molecular formula C11H20N2OS B1440076 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine CAS No. 1183736-33-5

4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine

Cat. No. B1440076
CAS RN: 1183736-33-5
M. Wt: 228.36 g/mol
InChI Key: RSHLHEJTFQCQEN-UHFFFAOYSA-N
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Description

4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine is a chemical compound with the CAS Number: 1183736-33-5 . It has a molecular weight of 228.36 and its IUPAC name is 4-(4-thiomorpholinylcarbonyl)cyclohexylamine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine is 1S/C11H20N2OS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine is a powder that is stored at room temperature . The compound has a molecular weight of 228.36 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on the synthesis of derivatives of thiomorpholine for their potential antimicrobial activity. One study involved the synthesis of 4-thiomorpholin-4ylbenzohydrazide derivatives through a series of reactions starting with thiomorpholine. These derivatives were tested for antimicrobial activity, showing the potential of thiomorpholine compounds in developing new bioactive molecules with antimicrobial properties (D. Kardile & N. Kalyane, 2010). Similarly, another study synthesized new amides of Thiomorpholine caboxylate, exploring their antimicrobial evaluation and showing moderate to good antibacterial and antifungal activities (V. Nagavelli et al., 2014).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, thiomorpholine derivatives have been explored for their interesting chemical properties. For instance, N-(Organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines and -selenomorpholin-4-amines were synthesized, showcasing the versatility of thiomorpholine in forming hydrazones through reactions with various aldehydes. The structure of these compounds was elucidated using NMR and 2D NOESY experiments, illustrating the utility of thiomorpholine derivatives in organic synthesis and chemical study (A. V. Martynov et al., 2013).

Green Chemistry and Catalysis

Thiomorpholine 1,1-dioxides were prepared via a green chemistry approach using a double Michael addition reaction, catalyzed by boric acid/glycerol in water. This process highlights the role of thiomorpholine derivatives in facilitating environmentally friendly synthetic routes, offering good to excellent yields and showcasing the potential for thiomorpholine compounds in green chemistry applications (Azim Ziyaei Halimehjnai et al., 2013).

Antiproliferative Activity

The synthesis of specific thiomorpholine derivatives has been explored for their potential antiproliferative activity against cancer cell lines. One study synthesized a compound with significant inhibitory activity against some cancer cell lines, demonstrating the potential of thiomorpholine derivatives in medicinal chemistry for developing anticancer agents (J. Lu et al., 2021).

properties

IUPAC Name

(4-aminocyclohexyl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHLHEJTFQCQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCSCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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